molecular formula C23H19N3OS2 B14976149 2-((6-(4-Methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone

2-((6-(4-Methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone

Cat. No.: B14976149
M. Wt: 417.6 g/mol
InChI Key: GKCGAVJXELFBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(4-Methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone is a complex organic compound that features a thiazole ring, a pyridazine ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-Methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized via the reaction of hydrazines with 1,4-diketones.

    Coupling of the Thiazole and Pyridazine Rings: The thiazole and pyridazine rings are coupled using a thiol linker under basic conditions.

    Introduction of the Tolyl Group: The tolyl group is introduced via a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its unique structure could be useful in the development of organic semiconductors or other advanced materials.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-((6-(4-Methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The thiazole and pyridazine rings could facilitate binding to biological targets, while the tolyl group might enhance cell permeability.

Comparison with Similar Compounds

Similar Compounds

    2-((6-(4-Methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-1-phenylethanone: Similar structure but with a phenyl group instead of a tolyl group.

    2-((6-(4-Methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-1-(m-tolyl)ethanone: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

The presence of the para-tolyl group in 2-((6-(4-Methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone may confer unique electronic and steric properties, potentially enhancing its biological activity or material properties compared to similar compounds.

Properties

Molecular Formula

C23H19N3OS2

Molecular Weight

417.6 g/mol

IUPAC Name

1-(4-methylphenyl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylethanone

InChI

InChI=1S/C23H19N3OS2/c1-15-8-10-17(11-9-15)20(27)14-28-21-13-12-19(25-26-21)22-16(2)24-23(29-22)18-6-4-3-5-7-18/h3-13H,14H2,1-2H3

InChI Key

GKCGAVJXELFBTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.